2-{3-[(E)-(4,6-dioxo-1-phenyl-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide
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Overview
Description
2-(3-{[(5E)-4,6-DIOXO-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)-N-PHENYLACETAMIDE is a complex organic compound that features an indole ring system. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 2-(3-{[(5E)-4,6-DIOXO-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)-N-PHENYLACETAMIDE typically involves the condensation of 1H-indole carbaldehyde oxime with 2-chloro acetamide derivatives . The reaction conditions often include the use of catalysts such as Pd(OAc)2 and bases like K2CO3 in solvents like N-methyl-2-pyrrolidone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-{[(5E)-4,6-DIOXO-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)-N-PHENYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products due to its versatile reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, indole derivatives are known to inhibit cyclooxygenase enzymes, which play a role in inflammation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide: Known for its anti-inflammatory and analgesic properties.
1H-indole-3-carbaldehyde: Used as a starting material for synthesizing various indole derivatives. What sets 2-(3-{[(5E)-4,6-DIOXO-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)-N-PHENYLACETAMIDE apart is its unique structure, which combines an indole ring with a phenylacetamide moiety, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C27H20N4O3S |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
2-[3-[(E)-(4,6-dioxo-1-phenyl-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C27H20N4O3S/c32-24(28-19-9-3-1-4-10-19)17-30-16-18(21-13-7-8-14-23(21)30)15-22-25(33)29-27(35)31(26(22)34)20-11-5-2-6-12-20/h1-16H,17H2,(H,28,32)(H,29,33,35)/b22-15+ |
InChI Key |
HJKZPYIZQLCQOV-PXLXIMEGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)NC(=S)N(C4=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)N(C4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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